molecular formula C9H22ClNO B13446685 3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2913279-48-6

3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B13446685
CAS No.: 2913279-48-6
M. Wt: 195.73 g/mol
InChI Key: LDCLFLUGHRAKTM-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride is an organic compound with the molecular formula C9H21NOCl. It is a derivative of tert-butylamine and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butoxy group, which imparts steric hindrance and influences its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of tert-butylamine with appropriate alkylating agents. One common method is the alkylation of tert-butylamine with 2,2-dimethylpropan-1-ol in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The tert-butoxy group can be substituted under specific conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, elimination reactions typically yield alkenes, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride involves its ability to act as a nucleophile or base in various chemical reactions. The tert-butoxy group provides steric hindrance, which influences the compound’s reactivity and selectivity in reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride is unique due to the presence of both a tert-butoxy group and a dimethylpropan-1-amine moiety. This combination imparts specific steric and electronic properties that influence its reactivity and make it valuable in various synthetic applications .

Properties

CAS No.

2913279-48-6

Molecular Formula

C9H22ClNO

Molecular Weight

195.73 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H21NO.ClH/c1-8(2,3)11-7-9(4,5)6-10;/h6-7,10H2,1-5H3;1H

InChI Key

LDCLFLUGHRAKTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C)(C)CN.Cl

Origin of Product

United States

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